Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is an organosulfur compound that features a thiol group (-SH) and a sulfate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(4-phenylbutyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted sulfation has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester group can be reduced to yield the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfate ester group.
Substitution: Alkyl halides can react with the thiol group in the presence of a base to form thioethers.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a probe for thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and sulfate ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in sulfation reactions, modifying the activity of various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-((4-(p-Bromophenyl)butyl)amino)ethanethiol, hydrogen sulfate (ester): Similar structure but with a bromine atom on the phenyl ring.
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Contains an adamantyl group instead of a phenylbutyl group.
Uniqueness
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of a thiol group and a sulfate ester group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
23464-46-2 |
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Molecular Formula |
C12H19NO3S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(2-sulfosulfanylethylamino)butylbenzene |
InChI |
InChI=1S/C12H19NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,14,15,16) |
InChI Key |
LBAPNIABYOOWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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